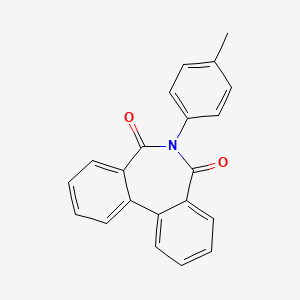
N-(4-Methylphenyl)diphenimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylphenyl)diphenimide, also known as this compound, is a useful research compound. Its molecular formula is C21H15NO2 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypolipidemic Activity
N-(4-Methylphenyl)diphenimide has been extensively studied for its hypolipidemic effects. Research indicates that this compound can significantly lower serum lipid levels in animal models. Notably:
- In a study involving rodents, administration of this compound at doses of 10 to 20 mg/kg/day resulted in a 67% reduction in serum cholesterol and a 66% reduction in triglycerides over two weeks .
- The compound works by suppressing rate-limiting enzymes involved in lipid synthesis in the liver, thereby enhancing the excretion of bile and preventing lipid deposition in organs .
- Increased levels of high-density lipoprotein (HDL) were also observed, suggesting potential benefits for conditions such as hyperlipidemia and atherosclerosis .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies, particularly its effectiveness against different cancer cell lines. Key findings include:
- A study conducted by the National Cancer Institute (NCI) evaluated several diphenic acid derivatives, including this compound, for their anticancer activity against a panel of 60 human cancer cell lines. The results showed mild to moderate activity against leukemia and non-small cell lung cancer .
- The compound's mechanism appears to involve interference with cellular proliferation pathways, though further research is necessary to elucidate the precise mechanisms at play .
Anti-inflammatory Effects
In addition to its hypolipidemic and anticancer properties, this compound has shown promise as an anti-inflammatory agent:
- Research indicates that derivatives of diphenic acid can act as phospholipase A2 inhibitors. This activity is significant since phospholipase A2 plays a critical role in inflammatory processes associated with diseases such as asthma and arthritis .
- The anti-inflammatory potential of this compound makes it a candidate for further studies aimed at developing treatments for inflammatory diseases.
Summary Table of Applications
Propiedades
Número CAS |
66532-90-9 |
|---|---|
Fórmula molecular |
C21H15NO2 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C21H15NO2/c1-14-10-12-15(13-11-14)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(22)24/h2-13H,1H3 |
Clave InChI |
GPVHMPAAIHEJBD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Sinónimos |
N-(4-methylphenyl)diphenimide NMPDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















